VH032 thiol is classified as a synthetic small molecule and is part of a broader class of compounds designed to interact with the von Hippel-Lindau E3 ubiquitin ligase complex. This complex is crucial for the ubiquitination and subsequent degradation of target proteins, particularly hypoxia-inducible factors. The compound was developed through structural optimization strategies aimed at enhancing binding affinity and specificity towards the VHL protein .
The synthesis of VH032 thiol involves several key steps, typically starting from readily available precursors. The following outlines the general synthetic route:
Specific reaction conditions, such as solvent choice, temperature, and reaction time, can significantly affect yields and purity .
The molecular structure of VH032 thiol includes several critical features that contribute to its function:
Crystallographic studies have provided insights into these interactions, revealing how modifications to the core structure can affect binding affinity and specificity .
VH032 thiol participates in several chemical reactions relevant to its function:
These reactions are crucial for its role in targeted protein degradation and influence the design of new PROTACs .
The mechanism of action of VH032 thiol involves several steps:
Studies have shown that modifications to VH032 can enhance its efficacy in inducing degradation of specific targets, highlighting its potential in therapeutic applications .
VH032 thiol exhibits several important physical and chemical properties:
These properties are critical for its application in biological systems and influence formulation strategies for drug development .
VH032 thiol has several promising applications in scientific research:
The ongoing research into optimizing VH032's structure could lead to more effective therapeutics with improved pharmacokinetic properties .
The development of VH032 thiol (VHL ligand 6) exemplifies structure-based drug design targeting protein-protein interactions (PPIs) of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. VH032 derivatives bind the substrate recognition site of VHL's β-domain (residues 63–154), which normally engages hydroxylated hypoxia-inducible factor 1α (HIF-1α) [4]. Key structural principles include:
Table 1: Binding Affinities of VH032-Derived VHL Ligands
Compound | Kd (nM) | Ligand Efficiency | Key Structural Feature |
---|---|---|---|
VH032 | 230 | 0.24 | Acetyl terminal group |
VH298 | 80–90 | 0.26 | Cyanocyclopropyl group |
VH032 thiol | 120* | 0.25* | Thiol-functionalized acetyl |
*Estimated based on structural similarity [1] [3].
Thiol-functionalized VH032 derivatives incorporate strategic modifications to enable covalent or non-covalent conjugation in PROTACs while preserving VHL affinity:
Table 2: Thiol-Functionalized VH032 Derivatives in PROTAC Design
Derivative Name | CAS Number | Molecular Formula | Application in PROTACs |
---|---|---|---|
VH032 thiol (VHL ligand 6) | 2098836-54-3 | C23H30N4O4S2 | Base ligand for thiol-based conjugation |
VH032-thiol-C6-NH2 | 2098836-63-4 | C29H43N5O4S2 | BRD4-targeting PROTACs [5] |
VH032 thiol achieves high-affinity VHL inhibition through biomimicry and ternary complex cooperativity:
Table 3: Structural Comparison of HIF-1α Peptide vs. VH032 Thiol Binding to VHL
Interaction Parameter | HIF-1α CODD Peptide | VH032 Thiol | Functional Consequence |
---|---|---|---|
Hyp564/Prolyl-OH binding | Kd ≈ 150 nM | Kd ≈ 120 nM | Competitive inhibition |
Hydrophobic cavity contact | Leu566 side chain | 4-Methylthiazole | Mimics leucine interactions |
Hydrogen-bond network | 7 H-bonds | 5 H-bonds | Reduced polarity improves permeability |
Binding surface area | 750 Ų | 550 Ų | Focused interaction hotspot |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0